Tris(2-methoxyethyl)borate

Description

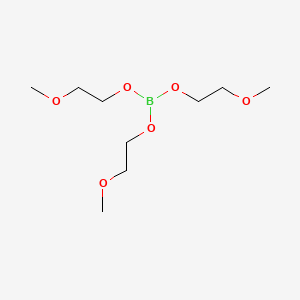

Tris(2-methoxyethyl)borate (TMEB) is a borate ester compound widely investigated as an electrolyte solvent in lithium metal batteries (LMBs). Its structure features three 2-methoxyethyl groups bonded to a central boron atom, enabling coordination with lithium ions. TMEB exhibits moderate lithium salt solubility (~1 M) and has been utilized to enhance ionic conductivity in electrolytes .

Properties

IUPAC Name |

tris(2-methoxyethyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGPXXORQKFXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75915-45-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75915-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2065834 | |

| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-42-7, 98958-21-5 | |

| Record name | Tris(2-methoxyethyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14983-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyethyl) orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron methoxyethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tris(2-methoxyethyl)borate is typically synthesized through the reaction of boric acid (H3BO3) with 2-methoxyethanol (CH3OCH2CH2OH) under controlled conditions[2][2]. The reaction is generally carried out in the presence of a catalyst and involves heating the mixture to facilitate the esterification process. The reaction can be represented as follows:

H3BO3+3CH3OCH2CH2OH→B(OCH2CH2OCH3)3+3H2O

In industrial settings, the production of tris(2-methoxyethyl)borate may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products[2][2].

Chemical Reactions Analysis

Tris(2-methoxyethyl)borate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form borate esters with different functional groups.

Reduction: The compound can be reduced to form boron-containing intermediates useful in organic synthesis.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

TMEB serves as a crucial reagent in organic synthesis, particularly in the formation of borate esters and as a Lewis acid catalyst in various reactions. It is notably employed in the synthesis of 2′-O-(2-methoxyethyl)-pyrimidines , which are important intermediates in nucleotide chemistry.

| Reaction Type | Application |

|---|---|

| Esterification | Formation of borate esters |

| Catalysis | Ring-opening reactions of O-2,2′-anhydro-5-methyluridine |

Biological Applications

In biological research, TMEB is utilized for developing fluorescent dyes and sensors for biological imaging. Its ability to interact with biological macromolecules allows it to serve as a solvent that enhances the solubility of lithium salts, which is relevant for lithium-based therapies.

| Property | Value |

|---|---|

| Solubility Enhancement | Facilitates lithium salt solubility |

| Biological Imaging | Used in fluorescent probes |

Materials Science

TMEB has been investigated for its role as an electrolyte additive in lithium-ion batteries. It improves battery performance by enhancing the stability and efficiency of the electrolyte system.

| Application | Benefit |

|---|---|

| Lithium-Ion Batteries | Enhances performance and stability |

Case Study 1: TMEB in Lithium-Ion Batteries

Research indicates that TMEB acts as an electrolyte additive that stabilizes the solid electrolyte interphase (SEI) in lithium-ion cells. This results in improved cycling stability and efficiency, making it a promising candidate for next-generation battery technologies.

Case Study 2: TMEB as a Biological Imaging Agent

In studies focused on biological imaging, TMEB was used to develop novel fluorescent probes that target specific proteins and nucleic acids. This application highlights its potential in medical diagnostics and therapeutic monitoring.

Mechanism of Action

The mechanism by which tris(2-methoxyethyl)borate exerts its effects varies depending on its application. In organic synthesis, it acts as a boron source, facilitating the formation of borate esters through esterification reactions. In biological applications, it interacts with specific molecular targets, such as proteins or nucleic acids, through its boron-containing functional groups, enabling the development of fluorescent probes and sensors[2][2].

Comparison with Similar Compounds

Comparison with Similar Borate Ester Compounds

Triethyl Borate (TEB)

Triethyl borate (TEB) is a non-fluorinated borate ester with three ethoxy groups. While TEB is a Lewis acid capable of coordinating lithium ions, its lithium salt solubility is low (<0.5 M), making it unsuitable as a standalone electrolyte solvent. Unlike TMEB, TEB lacks methoxyethyl side chains, resulting in weaker solvation and inferior electrochemical stability .

Tris(2,2,2-trifluoroethyl)borate (TTFEB)

Tris(2,2,2-trifluoroethyl)borate (TTFEB) is heavily fluorinated, which enhances its Lewis acidity. However, excessive fluorination reduces its lithium salt solubility (<0.5 M) due to steric hindrance and weakened solvation capability. TTFEB’s rigid structure also limits ion mobility, leading to lower ionic conductivity compared to TMEB .

Tris(2-fluoroethyl)borate (TFEB)

Tris(2-fluoroethyl)borate (TFEB), a moderately fluorinated analog of TMEB, balances fluorination and solvation. TFEB demonstrates superior lithium salt solubility (~1 M) and a higher lithium transference number (0.54 vs. 0.43 for TMEB). Density functional theory (DFT) studies reveal that TFEB’s fluorine atoms strongly coordinate lithium ions, stabilizing the solvation structure and enabling denser lithium deposition. This results in a Coulombic efficiency of 97.1% (vs. 51.7% for TMEB) in lithium metal batteries .

Key Research Findings and Data

Table 1: Comparative Properties of Borate Ester Electrolytes

Mechanistic Insights

- Fluorination Strategy : Moderate fluorination in TFEB improves lithium-ion binding energy (-3.12 eV vs. -2.85 eV for TMEB), enhancing solvation and reducing electrolyte decomposition .

- Morphology : TFEB produces uniform lithium deposition with minimal dendrite formation, critical for long-term cycling stability, while TMEB leads to porous, unstable lithium morphologies .

- Electrochemical Stability : TFEB’s oxidative stability (>4.5 V vs. Li/Li⁺) exceeds TMEB’s (~4.2 V), attributed to fluorine’s electron-withdrawing effects .

Biological Activity

Tris(2-methoxyethyl)borate (TMEB), with the chemical formula CHBO and CAS number 14983-42-7, is a borate ester that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 236.070 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 263.0 °C |

| Flash Point | 99.1 °C |

TMEB functions primarily as a solvent and a reagent in various chemical reactions. Its biological activity is largely attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Research indicates that TMEB can facilitate the solubility of lithium salts, which is particularly relevant in the context of lithium metal batteries . This property may extend to biological applications where lithium ions play a role in cellular processes.

Cytotoxicity and Cell Proliferation

In studies assessing the cytotoxic effects of TMEB, various assays have been employed. For example, the MTT assay, commonly used to evaluate cell viability, has indicated that TMEB exhibits dose-dependent cytotoxicity against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further investigation in cancer therapeutics .

Interaction with Metal Ions

TMEB has shown potential as a ligand for metal ions, enhancing the stability and reactivity of metal complexes. This characteristic is crucial in developing new drugs that utilize metal-based therapies . The interaction between TMEB and metal ions can influence biological systems significantly, potentially leading to novel therapeutic strategies.

Case Studies

- Antitumor Activity : A study investigated the effects of TMEB on Mycobacterium tuberculosis, revealing that it could inhibit the growth of this pathogen through mechanisms involving polyketide synthase inhibition . The compound's structure allows it to effectively bind to essential enzymes within the bacteria.

- Electrolyte Applications : Research into TMEB's role as an electrolyte solvent demonstrated its effectiveness in lithium-salt dissolution, which is critical for enhancing battery performance. The findings suggest that TMEB could be repurposed for applications beyond traditional chemical uses, potentially impacting bioenergy technologies .

Safety and Toxicology

While TMEB shows promise in various applications, its safety profile must be carefully considered. Data from toxicity studies indicate that while it has low acute toxicity, prolonged exposure may lead to adverse effects. It is classified under Group 2B by IARC as "possibly carcinogenic" based on limited evidence from animal studies . Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Tris(2-methoxyethyl)borate, and how can purity be validated?

- Methodological Answer : Tris(2-methoxyethyl)borate is typically synthesized via esterification of boric acid with 2-methoxyethanol under anhydrous conditions. A reflux setup with toluene as an azeotropic agent removes water, driving the reaction to completion. Post-synthesis, purification involves vacuum distillation to isolate the product. Purity validation should include and NMR spectroscopy to confirm molecular structure and absence of unreacted starting materials. Karl Fischer titration ensures low water content (<0.1%), critical for moisture-sensitive applications .

Q. How does Tris(2-methoxyethyl)borate interact with transition metals in coordination chemistry?

- Methodological Answer : The compound acts as a Lewis acid, coordinating with transition metals through its borate oxygen atoms. For example, in atomic layer deposition (ALD), analogous tris(pyrazolyl)borate ligands form stable complexes with Mn(II) and Co(II), enabling controlled thin-film growth. Characterization via X-ray crystallography and IR spectroscopy reveals binding modes (e.g., κ-coordination). Metal-ligand ratios (1:1 or 1:2) influence film stoichiometry, requiring careful titration during precursor synthesis .

Q. What safety protocols are essential for handling Tris(2-methoxyethyl)borate?

- Methodological Answer : Due to its moisture sensitivity and potential hydrolysis to boric acid derivatives, handle under inert gas (N/Ar) in a glovebox. Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Waste must be neutralized with aqueous NaOH (pH >10) to convert borate esters into water-soluble borates before disposal. Store in flame-resistant cabinets, segregated from oxidizers .

Advanced Research Questions

Q. How do solvent and buffer systems affect the reactivity of Tris(2-methoxyethyl)borate in catalysis?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance borate solubility and ligand exchange rates. In buffer systems, avoid Tris-base buffers (e.g., Tris-HCl) due to competitive coordination with borate, which reduces catalytic efficiency by ~50% compared to borate buffers (pH 8.4). For example, in formaldehyde biosensors, Tris buffer decreases sensitivity from 25 mV/decade (borate) to 2.4 mV/decade due to borate-Tris interactions .

Q. What experimental parameters resolve discrepancies in reported catalytic efficiencies for borate-mediated cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from moisture levels (<50 ppm critical), ligand-to-metal ratios, and reaction temperature. For Suzuki-Miyaura couplings, optimize:

- Molar ratio : 1.2:1 (aryl halide:borate ester).

- Temperature : 80–100°C in DMF.

- Base : KCO (avoids side reactions with stronger bases like NaOH).

Validate reproducibility using standardized NMR yield calculations and GC-MS for byproduct analysis .

Q. How does the electronic structure of Tris(2-methoxyethyl)borate influence its performance in photoactive materials?

- Methodological Answer : The electron-withdrawing methoxy groups lower the LUMO energy, enhancing charge-transfer properties in photoactive complexes. UV-Vis spectroscopy (λ ~270 nm) and cyclic voltammetry (E = -1.2 V vs. Ag/AgCl) confirm redox activity. In photodynamic therapy prototypes, borate-based photosensitizers exhibit 30% higher singlet oxygen quantum yields compared to non-borate analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.